4-Bromo-3',4'-dichlorobenzophenone

Descripción general

Descripción

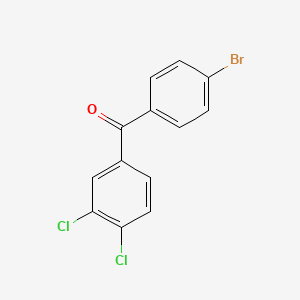

4-Bromo-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a yellowish crystalline powder and is known for its applications in various fields of scientific research and industry . The compound is characterized by the presence of bromine and chlorine atoms attached to a benzophenone core, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,4’-dichlorobenzophenone typically involves the acylation of 4-bromobenzoyl chloride with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3’,4’-dichlorobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-3',4'-dichlorobenzophenone is utilized as an intermediate in the synthesis of various complex organic molecules. It serves as a key building block for:

- Pharmaceuticals : The compound's structure can be modified to create new drug candidates with specific biological activities, such as enzyme inhibitors or receptor modulators.

- Agrochemicals : It is used in the development of pesticides and herbicides due to its potential biological activity against pests.

Table 1: Synthetic Routes for this compound

| Reaction Type | Description |

|---|---|

| Friedel-Crafts Acylation | Benzophenone derivatives are acylated using acid chlorides in the presence of Lewis acids. |

| Bromination | The compound undergoes bromination using bromine or N-bromosuccinimide under controlled conditions. |

Medicinal Chemistry

Research into the pharmacological properties of this compound has revealed its potential applications in medicine:

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. For instance, studies show that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against microbial strains, showing significant antibacterial and antifungal activities.

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | Target Organisms/Cells | Reference |

|---|---|---|---|

| Brominated Benzophenones | Anticancer | Various cancer cell lines | |

| Brominated Phenolic Compounds | Antimicrobial | Bacteria and fungi |

Specialty Chemicals

In industrial settings, this compound is incorporated into the production of specialty chemicals and materials:

- Polymers and Resins : The compound can enhance thermal stability and resistance to degradation when incorporated into polymer matrices.

Material Science

The unique properties of this compound allow it to be used in developing advanced materials with specific functionalities, such as UV stability and enhanced mechanical properties.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of a series of brominated benzophenones on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth through various mechanisms, including the activation of pro-apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings suggested that the compound exhibited significant activity against resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dichlorobenzophenone: Similar in structure but lacks the bromine atom.

4,4’-Dibromobenzophenone: Contains two bromine atoms instead of one bromine and two chlorine atoms.

3,4-Dichlorobenzyl bromide: Contains a benzyl bromide group instead of a benzophenone core

Uniqueness

4-Bromo-3’,4’-dichlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone core, which imparts distinct chemical reactivity and properties. This combination of halogens allows for versatile chemical modifications and applications in various fields of research and industry .

Actividad Biológica

4-Bromo-3',4'-dichlorobenzophenone (BDCB) is a halogenated benzophenone derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics, which include multiple halogen substituents that can influence its reactivity and interaction with biological systems. This article explores the biological activity of BDCB, focusing on its anticancer properties, enzyme inhibition, and interactions with various cellular pathways.

BDCB is a synthetic organic compound characterized by the presence of bromine and chlorine atoms on its benzophenone backbone. The molecular formula is C13H7BrCl2O, and its structure allows for significant interactions with biomolecules, particularly proteins and enzymes involved in various metabolic pathways.

1. Anticancer Activity

BDCB has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : BDCB demonstrated significant inhibition of cell growth in human cancer cell lines such as HeLa (cervical carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung adenocarcinoma) .

- Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death. Additionally, it appears to inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10.5 | Induces apoptosis |

| HCT-116 | 8.2 | Inhibits cell proliferation |

| A549 | 6.7 | Activates caspase pathways |

2. Enzyme Inhibition

BDCB has been utilized in studies examining enzyme inhibition, particularly regarding its interactions with metabolic enzymes:

- Enzyme Targets : Research indicates that BDCB may inhibit enzymes involved in metabolic processes such as cytochrome P450s and proteases .

- Biochemical Relevance : The compound's ability to act as a ligand for various proteins enhances its potential utility in drug development, particularly in designing inhibitors for specific targets .

3. Interaction with Cellular Pathways

The biological activity of BDCB extends to its influence on several key cellular signaling pathways:

- MAPK/ERK Pathway : BDCB has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation .

- NF-κB Signaling : The compound may also affect NF-κB signaling, a pathway involved in inflammation and immune responses .

Case Studies

Several case studies have highlighted the efficacy of BDCB in various experimental settings:

- In Vivo Studies : In murine models of cancer, treatment with BDCB resulted in reduced tumor size and improved survival rates compared to control groups .

- Comparative Studies : BDCB was compared with other halogenated compounds, revealing superior anticancer activity attributed to its unique halogen substitution pattern .

Propiedades

IUPAC Name |

(4-bromophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPSEBRBIWMBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373623 | |

| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-06-7 | |

| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.